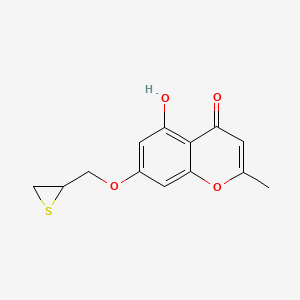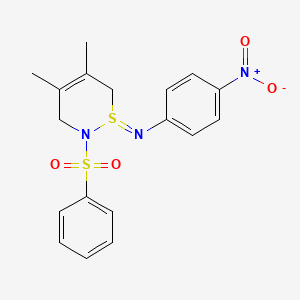
2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine, also known as DBN-T, is a chemical compound that has gained significant attention in scientific research. This compound is a thiazine derivative and has been synthesized using various methods. DBN-T has been found to have potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Synthesis and Chemical Properties
- Research on related compounds includes the synthesis of derivatives and analogs through various chemical reactions, indicating the compound's utility in synthetic organic chemistry. For example, the synthesis of sulfides and sulfones containing dithiocarbamate or similar structural motifs demonstrates the versatility of thiazine derivatives in generating a wide range of compounds with potential biological activities (Maymona M. Kandeel, 1990). These methodologies could potentially be applied to the synthesis and functionalization of 2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine, expanding its range of derivatives for further study.
Antimicrobial and Antitumor Activities
- The antimicrobial and antitumor activities of sulfonamide derivatives, including those with thiazine and related structures, have been extensively studied. For instance, certain sulfonamide compounds have shown promising antimicrobial activity against a variety of bacterial and fungal species, indicating the potential of these compounds in developing new antimicrobial agents (M. Ghorab et al., 2017). Similarly, triazine and triazepine derivatives have been investigated for their anti-tumor activities, suggesting the applicability of such structural motifs in cancer research (M. G. Badrey & S. M. Gomha, 2012).
Enzyme Inhibition and Biological Activities
- Sulphonamides incorporating triazine structural motifs have been evaluated for their inhibitory effects on various enzymes, demonstrating potential applications in the treatment of diseases associated with enzymatic dysfunction, such as Alzheimer's and Parkinson's diseases. These compounds showed moderate to significant inhibition against enzymes like acetylcholinesterase and tyrosinase, highlighting their potential in medicinal chemistry and drug development (Nabih Lolak et al., 2020).
Molecular Docking and QSAR Studies
- Molecular docking and quantitative structure-activity relationship (QSAR) studies of related compounds can provide insights into their potential biological activities and the mechanisms underlying their interactions with biological targets. Such studies are crucial for rational drug design and optimizing the biological activities of new compounds (Łukasz Tomorowicz et al., 2020).
properties
IUPAC Name |
2-(benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-14-12-20(27(24,25)18-6-4-3-5-7-18)26(13-15(14)2)19-16-8-10-17(11-9-16)21(22)23/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJXCLFHSCCBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CS(=NC2=CC=C(C=C2)[N+](=O)[O-])N(C1)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-4,5-dimethyl-1-(4-nitrophenyl)imino-3,6-dihydrothiazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(4-isopropylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2980686.png)
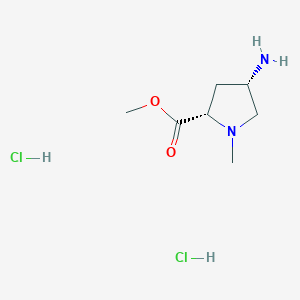
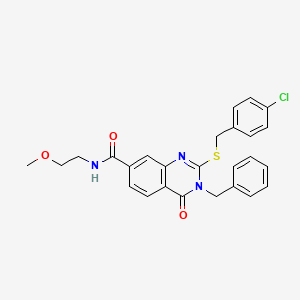
![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)
![Methyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2980692.png)
![methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B2980693.png)
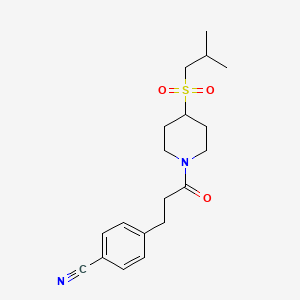
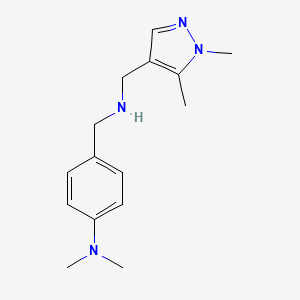
![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)
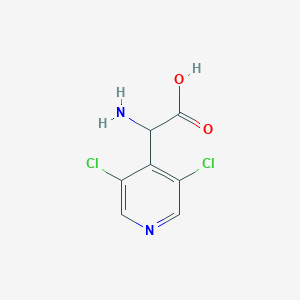
![2-[Cyclohexyl(methyl)carbamoyl]benzoic acid](/img/structure/B2980704.png)
![1-[(E)-2-(furan-2-yl)ethenyl]-3-methylurea](/img/structure/B2980707.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2980708.png)
